molecular formula C12H12N4O2S B12269264 N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12269264
M. Wt: 276.32 g/mol
InChI Key: DUFUXYHGBURBSP-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrano-pyridazine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrano-pyridazine scaffold. The thiazole ring can be synthesized through the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions . The pyrano-pyridazine moiety is then constructed via cyclization reactions involving hydrazine derivatives and suitable diketones .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-thiazol-5-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

N-(2-methyl-1,3-thiazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C12H12N4O2S/c1-7-13-5-11(19-7)14-12(17)10-4-8-6-18-3-2-9(8)15-16-10/h4-5H,2-3,6H2,1H3,(H,14,17)

InChI Key

DUFUXYHGBURBSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)NC(=O)C2=NN=C3CCOCC3=C2

Origin of Product

United States

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